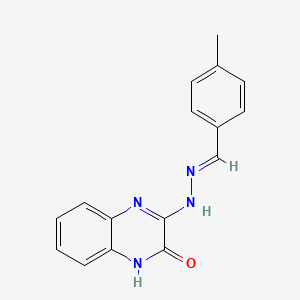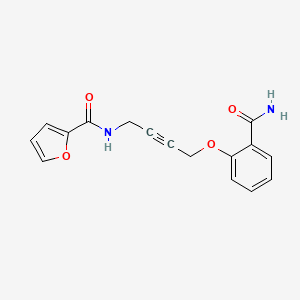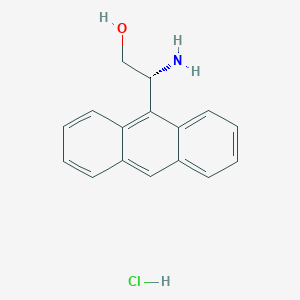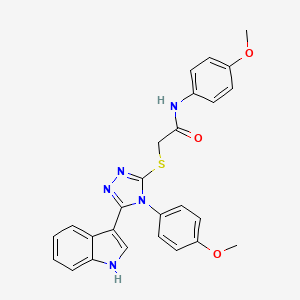
(E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one, also known as MBQ, is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Scientific Research Applications
DNA Binding and Crystal Structure
- Research has demonstrated that certain derivatives of quinoxalin-2(1H)-one, similar to the compound , have been synthesized and studied for their DNA binding capabilities. A study by (Sukanya, Reddy, & Bhargavi, 2020) on 3-(2-(2-hydroxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one, a structurally related compound, showed it could bind with DNA, suggesting potential applications in understanding DNA interactions and perhaps in drug design.
Pharmacological Properties
- Quinoxalin-2(1H)-one derivatives have been explored for various pharmacological properties. For example, (Skotnicki, Fuente, Cañete, & Bobrowski, 2016) studied the kinetics and spectral characteristics of these compounds, suggesting their potential in treatments for different diseases. This research could imply a broader scope for the use of (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one in medical applications.
Antimicrobial Activity
- Some studies have demonstrated the antimicrobial potential of quinoxalin-2(1H)-one derivatives. For instance, (Shaaban, Khalil, Ahmed, & Lamie, 2009) explored the synthesis and antibacterial activity of novel quinoxalinone derivatives. This highlights the possibility of this compound having similar antimicrobial properties.
Antitubercular Activity
- The potential for antitubercular activity in these compounds is also being researched. For example, (Potadar & Kotnal, 2020) designed and synthesized derivatives of quinoxalin-2(1H)-one to evaluate their anti-tuberculosis (TB) activity. This suggests that this compound could potentially be explored for TB treatment applications.
Chemical Synthesis and Structural Analysis
- The chemical synthesis and structural analysis of quinoxalin-2(1H)-one derivatives have been a subject of study as well, providing insights into their potential applications in various fields. (Banerjee et al., 2001) synthesized and analyzed different quinoxaline derivatives, emphasizing the importance of structural analysis in the development of new compounds.
Anticancer Potential
- There is ongoing research into the anticancer potential of quinoxalin-2(1H)-one derivatives. (Sukanya & Reddy, 2021) studied the interactions of these compounds with DNA and evaluated their anticancer activity, suggesting a possible application of this compound in cancer treatment.
Other Applications
- Additional research has explored various other applications, including antimicrobial, antifungal, and DNA cleavage activities. For example, (Ajani, Obafemi, Ikpo, Ogunniran, & Nwinyi, 2009) synthesized derivatives for antibacterial activity, and (Sumran et al., 2019) synthesized compounds for photoinduced DNA cleavage studies.
properties
IUPAC Name |
3-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-11-6-8-12(9-7-11)10-17-20-15-16(21)19-14-5-3-2-4-13(14)18-15/h2-10H,1H3,(H,18,20)(H,19,21)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARPROJTONAMLC-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylpiperazin-1-yl)methyl]phenol](/img/structure/B2727279.png)



![1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2727290.png)
![2-[(2-Fluorobenzoyl)amino]propanoic acid](/img/structure/B2727291.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2727293.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2727295.png)
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2727296.png)
![chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone](/img/structure/B2727298.png)
![(1R,4S)-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2727299.png)

![Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2727301.png)